N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorinated phenyl ring substituted with a trifluoromethyl group and an ethylpropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Organic solvents such as dichloromethane or toluene
- Catalyst: Tertiary amines or metal catalysts
Industrial Production Methods
In an industrial setting, the production of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea may involve large-scale batch or continuous processes. The key steps include:
- Preparation of 2-chloro-5-(trifluoromethyl)aniline.
- Reaction with an appropriate isocyanate derivative.
- Purification of the final product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or partially reduced urea derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea can be compared with other similar compounds such as:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-methylpropyl)urea: Differing by the alkyl group attached to the urea moiety.
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylbutyl)urea: Differing by the length of the alkyl chain.
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpentyl)urea: Differing by the presence of additional carbon atoms in the alkyl chain.
The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-pentan-3-ylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O/c1-3-9(4-2)18-12(20)19-11-7-8(13(15,16)17)5-6-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTYQSJFWNWJMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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